

Cardiogenol C Hydrochloride: A Comprehensive Technical Review of its Cardiomyogenic Potential

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Compound of Interest

Compound Name:	Cardiogenol C hydrochloride
CAS No.:	1049741-55-0; 671225-39-1
Cat. No.:	B2788175

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C hydrochloride is a cell-permeable diaminopyrimidine compound that has emerged as a significant small molecule in the field of cardiac regeneration. It selectively and efficiently induces the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes. This technical guide provides a comprehensive review of the existing literature on **Cardiogenol C hydrochloride**, presenting key quantitative data, detailed experimental protocols, and a proposed signaling pathway to elucidate its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Cell-based therapy for myocardial infarction and heart failure is a promising strategy, but its success is often hampered by poor survival and limited differentiation of transplanted cells into

functional cardiomyocytes.[1] Small molecules that can direct the differentiation of stem and progenitor cells towards a cardiac lineage offer a powerful tool to overcome these limitations. **Cardiogenol C hydrochloride** has been identified as one such molecule, capable of inducing cardiomyogenesis in various cell types.[2][3] This guide synthesizes the available preclinical data on **Cardiogenol C hydrochloride** to provide a detailed understanding of its biological activity and potential therapeutic applications.

Chemical and Physical Properties

Cardiogenol C hydrochloride is a crystalline solid with the following properties:

Property	Value
Formal Name	2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride
CAS Number	671225-39-1[4]
Molecular Formula	C ₁₃ H ₁₆ N ₄ O ₂ • HCl[4]
Molecular Weight	296.8 g/mol [3]
Purity	≥97%[4]
Solubility	DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[4]
Storage	-20°C[3]

Biological Activity and Efficacy

Cardiogenol C hydrochloride has demonstrated potent cardiomyogenic activity in various preclinical models. Its primary effect is the induction of differentiation of pluripotent and lineage-committed progenitor cells into cardiomyocytes.

Induction of Cardiomyocyte Differentiation from Embryonic Stem Cells

Cardiogenol C is a potent inducer of cardiomyogenesis in mouse embryonic stem cells (ESCs). [5][6] Treatment of ESCs with Cardiogenol C leads to the expression of key cardiac-specific transcription factors and the development of spontaneously beating cardiomyocytes.[4]

Parameter	Value	Cell Type	Reference
EC50 for Cardiomyocyte Differentiation	0.1 μM (100 nM)	Mouse ESCs	[4][5][6]
Effective Concentration for Cardiac Marker Expression	0.25 μM	Mouse ESCs	[4]

At a concentration of 0.25 μM , approximately 90% of embryonic stem cells treated with Cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5 and display the characteristic beating behavior of differentiated cardiomyocytes.[4]

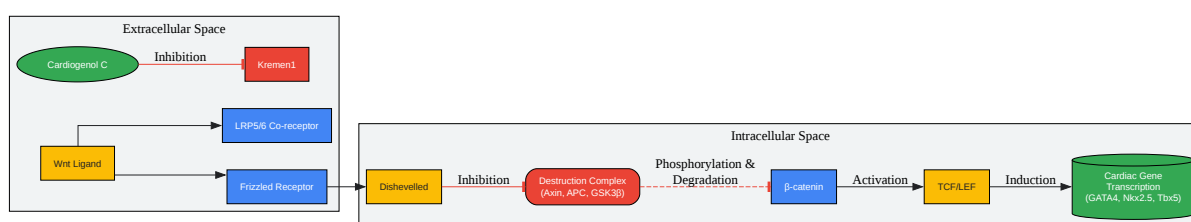
Effects on Lineage-Committed Progenitor Cells

The cardiomyogenic potential of Cardiogenol C extends beyond pluripotent stem cells to lineage-committed progenitor cells, suggesting its potential for transdifferentiation strategies.

- **Skeletal Myoblasts (C2C12 cells):** Treatment of C2C12 skeletal myoblasts with 1 μM Cardiogenol C for 7 days significantly increases the expression of the cardiac markers Atrial Natriuretic Factor (ANF) and Nkx2.5.[2] Furthermore, it induces cardiac-like sodium currents in these cells, indicating a functional shift towards a cardiomyocyte phenotype.[1][2]
- **Hair Bulge Progenitor Cells (HBPCs):** Cardiogenol C can induce mouse hair bulge progenitor cells to express early cardiac transcription factors GATA4, Nkx2.5, and Tbx5, as well as the muscle proteins cardiac-specific troponin I and sarcomeric myosin heavy chain.[7] However, these cardiomyocyte-like cells did not exhibit spontaneous contractions.[7]

Proposed Mechanism of Action: Wnt Signaling Pathway

While the precise mechanism of action of **Cardiogenol C hydrochloride** is not fully elucidated, evidence suggests the involvement of the Wnt signaling pathway.[7] It is proposed that Cardiogenol C may activate the Wnt pathway by suppressing Kremen1, a transmembrane receptor that antagonizes Wnt signaling.[7] This activation, potentially in concert with the upregulation of chromatin remodeling proteins like SIK1 and Smarce1, is thought to initiate cardiac differentiation.[7]



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Caption: Proposed Wnt signaling pathway activation by Cardiogenol C.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Cardiogenol C Hydrochloride

The synthesis of **Cardiogenol C hydrochloride** involves a two-step process:

Step 1: Synthesis of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride[2]

- Dissolve 4,6-Dichloropyrimidine (1.57 g, 10.6 mmol, 1.3 equiv) and p-methoxyaniline (1 g, 8.10 mmol, 1 equiv) in isopropanol (15 mL).

- Add HCl (37%, 1.5 mL) dropwise under a nitrogen atmosphere.
- Reflux the reaction mixture at 84°C for 2.5 hours under a nitrogen atmosphere.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to allow precipitation. For complete precipitation, store in a freezer overnight.

Step 2: Synthesis of 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol (Cardiogenol C)[2] Note: The provided literature describes the synthesis of a similar compound, 3-[6-(4-methoxyphenylamino)pyrimidine-4-ylamino]propan-1-ol. The protocol is adapted here for Cardiogenol C.

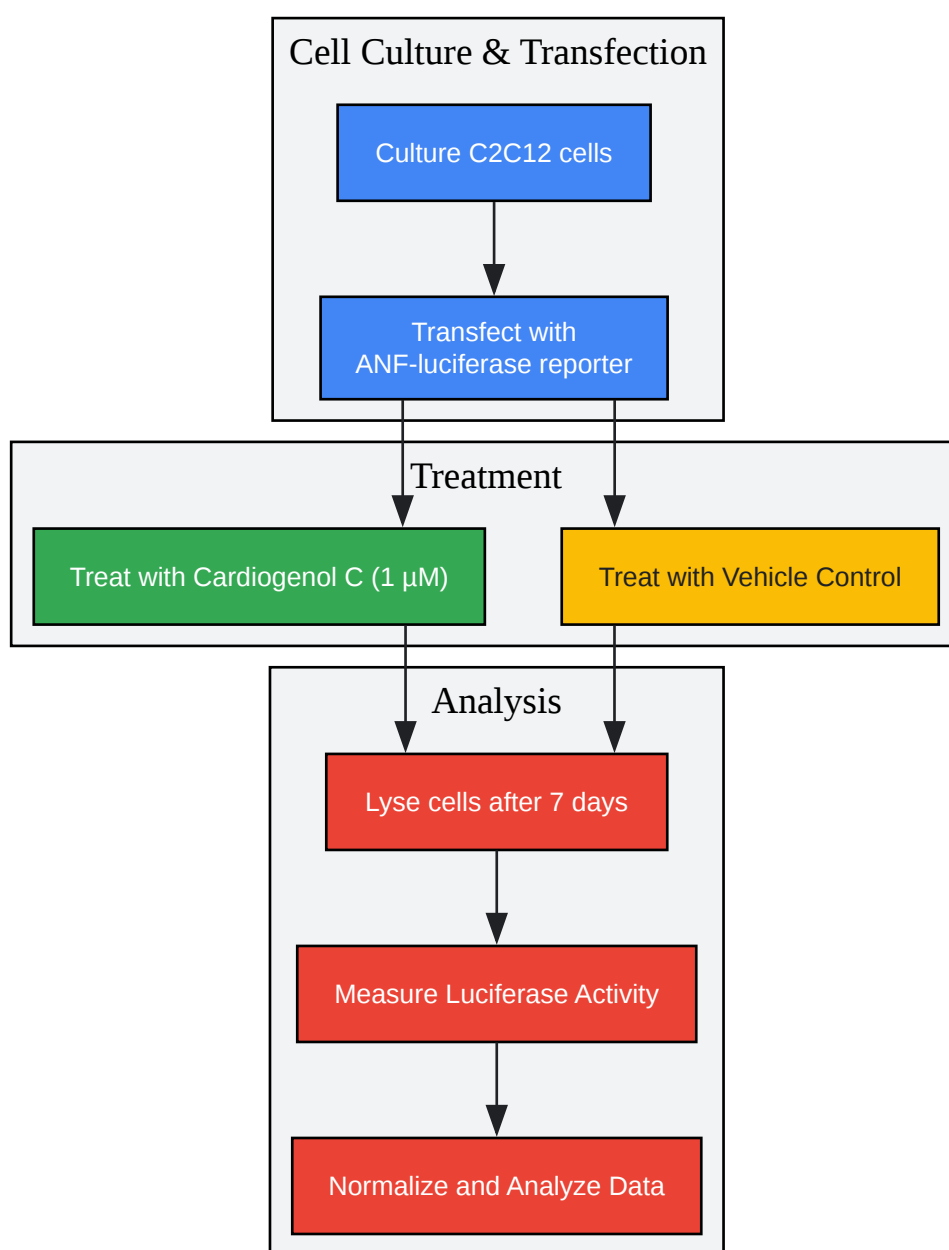
- Combine 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride (1 equiv), ethanolamine (1.1 equiv), and Diisopropylethylamine (DIPEA) (2.5 equiv) in n-butanol (n-BuOH).
- Heat the mixture to 200°C for 45 minutes in a microwave reactor.
- Evaporate the n-BuOH to obtain the crude product.
- Crystallize the crude product from an n-BuOH-EtOH solvent mixture to yield pure Cardiogenol C.

ANF Luciferase Reporter Gene Assay in C2C12 Skeletal Myoblasts[2]

This assay is used to quantify the activation of the Atrial Natriuretic Factor (ANF) promoter, a marker of cardiac differentiation.

- Cell Culture: Culture C2C12 skeletal myoblasts in appropriate growth medium.
- Transfection: Co-transfect the cells with an ANF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

- Treatment: Treat the transfected cells with 1 μ M Cardiogenol C or a vehicle control for 7 days.
- Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Data Analysis: Normalize the ANF-luciferase activity to the control luciferase activity. Express the results as relative light units (RLU) and compare the treated group to the control group. Statistical significance can be determined using a paired Student's t-test.



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Caption: Workflow for the ANF Luciferase Reporter Gene Assay.

Clinical Trials and Future Perspectives

To date, there are no published clinical trials specifically investigating **Cardiogenol C hydrochloride** in humans. The current body of evidence is based on preclinical in vitro and in vivo animal studies. While the results are promising for its potential application in cardiac regenerative medicine, further research is required to establish its safety and efficacy in a clinical setting. Future studies should focus on optimizing delivery methods, evaluating long-term effects, and elucidating the complete molecular mechanism of action. The transition from preclinical findings to clinical applications will be a critical step in realizing the therapeutic potential of **Cardiogenol C hydrochloride**.

Conclusion

Cardiogenol C hydrochloride is a potent small molecule inducer of cardiomyogenesis with demonstrated efficacy in differentiating both pluripotent stem cells and lineage-committed progenitor cells into cardiomyocyte-like cells. Its ability to upregulate key cardiac markers and induce functional properties characteristic of cardiomyocytes underscores its potential as a tool for cardiac regeneration. The proposed mechanism involving the Wnt signaling pathway provides a foundation for further investigation and optimization. While clinical data is currently lacking, the comprehensive preclinical data summarized in this guide highlights **Cardiogenol C hydrochloride** as a promising candidate for further development in the field of cardiovascular medicine.

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